4-Methoxybenzene-1,2-diamine dihydrochloride

Description

Historical Development and Discovery

The development of 4-methoxybenzene-1,2-diamine dihydrochloride is intrinsically linked to the broader historical exploration of aromatic diamine compounds. The foundation for understanding such compounds was established in the early 20th century when systematic investigations into diaminoanisole derivatives began. The reduction chemistry that enables the synthesis of these compounds has been extensively studied, with the nitro group being identified as one of the first functional groups to undergo systematic reduction in organic chemistry.

The specific dihydrochloride salt form emerged from the need to improve the stability and handling characteristics of the free base compound. The development of salt formation techniques allowed chemists to create more stable, crystalline forms that could be more easily purified, stored, and utilized in subsequent synthetic transformations. This advancement proved particularly important for industrial applications where consistent purity and stability are essential requirements.

The compound's recognition as a valuable synthetic intermediate grew significantly with the expansion of heterocyclic chemistry research. As pharmaceutical and materials science applications demanded increasingly sophisticated building blocks, this compound found its place as a reliable starting material for complex molecule construction. The establishment of standardized synthesis protocols and characterization methods further solidified its position in the chemical research community.

Nomenclature and Classification

This compound operates under multiple nomenclature systems, reflecting its importance across different chemical disciplines. The International Union of Pure and Applied Chemistry name identifies it as 4-methoxybenzene-1,2-diamine hydrochloride, emphasizing the positional relationships of the functional groups on the benzene ring. The Chemical Abstracts Service has assigned it the registry number 59548-39-9, providing a unique identifier for database searches and regulatory purposes.

Alternative nomenclature includes 4-methoxy-ortho-phenylenediamine dihydrochloride, which emphasizes the ortho relationship between the two amino groups. The compound is also referenced as 1,2-benzenediamine, 4-methoxy-, hydrochloride, following Chemical Abstracts naming conventions. Additional synonyms include 4-methoxy-1,2-diaminobenzene dihydrochloride and ortho-phenylenediamine, 4-methoxy-, dihydrochloride, demonstrating the various approaches to describing this molecular structure.

The classification of this compound extends beyond simple nomenclature to include its position within chemical taxonomy systems. It belongs to the class of aromatic diamines, specifically those with methoxy substitution. The compound is further classified as a phenylenediamine derivative, indicating its structural relationship to the parent phenylenediamine system. From a functional group perspective, it represents a poly-functional aromatic compound containing both amine and ether functionalities.

The dihydrochloride designation indicates the presence of two hydrochloride units associated with the diamine base, forming a salt structure that significantly affects the compound's physical properties and solubility characteristics. This salt formation places the compound within the broader category of amine hydrochlorides, which are widely utilized in pharmaceutical and synthetic chemistry applications.

Structural Identification in Chemical Taxonomy

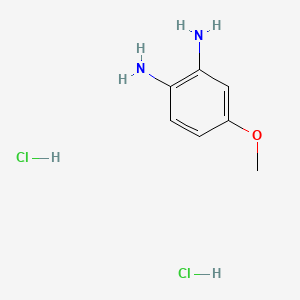

The molecular structure of this compound can be precisely defined through its molecular formula C7H12Cl2N2O, with a molecular weight of 211.09 grams per mole. The base compound, prior to salt formation, has the molecular formula C7H10N2O with a molecular weight of 138.17 grams per mole. The structural architecture consists of a benzene ring substituted with two amino groups in the 1,2-positions and a methoxy group in the 4-position relative to one of the amino groups.

The International Chemical Identifier Key for this compound is SXCHMHOBHJOXGC-UHFFFAOYSA-N, providing a unique structural descriptor for computational chemistry applications. The Simplified Molecular Input Line Entry System representation is recorded as O(C)C1=CC(N)=C(N)C=C1.Cl, which encodes the connectivity pattern of atoms within the molecule.

Spectroscopic identification reveals characteristic features that distinguish this compound from related structures. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of proton environments and chemical shifts. The methoxy group appears as a characteristic singlet, while the aromatic protons display coupling patterns consistent with the substitution pattern. The amino groups contribute to the overall electronic environment of the aromatic system, affecting the chemical shifts of neighboring protons.

The crystalline structure of the dihydrochloride salt exhibits specific packing arrangements that influence its physical properties. X-ray crystallographic analysis would reveal the three-dimensional arrangement of molecules within the crystal lattice, including hydrogen bonding patterns between the protonated amino groups and chloride ions. These structural details are crucial for understanding the compound's stability, solubility, and reactivity characteristics.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its versatile reactivity profile and utility as a synthetic building block. The compound serves as an important intermediate in organic synthesis and pharmaceutical development, particularly for the construction of heterocyclic frameworks. Its dual amino functionality provides multiple reactive sites for chemical transformations, enabling the formation of complex molecular architectures through sequential or simultaneous reactions.

The compound's role in analytical chemistry is particularly noteworthy, especially in its application as a derivatizing reagent for High-Performance Liquid Chromatography analysis. Specifically, it has been utilized for the determination of glyoxal, methylglyoxal, and diacetyl in biological samples such as urine, demonstrating its value in bioanalytical applications. This analytical utility stems from the compound's ability to form stable derivatives with carbonyl-containing compounds, facilitating their detection and quantification.

Research applications extend to the synthesis of quinoxaline derivatives, where 4-methoxybenzene-1,2-diamine serves as a key starting material. The condensation reactions with various carbonyl compounds lead to the formation of substituted quinoxalines, which are important heterocyclic scaffolds in medicinal chemistry. These transformations typically proceed under mild conditions and provide access to a diverse array of biologically relevant molecules.

The compound's significance is further enhanced by its role in the development of new synthetic methodologies. Researchers have explored its use in various coupling reactions, cyclization processes, and functional group transformations. The presence of both amino groups allows for selective modification strategies, where one amino group can be protected or selectively functionalized while the other remains available for subsequent transformations. This selectivity is crucial for the efficient synthesis of complex molecules with defined substitution patterns.

Industrial applications of this compound include its use in the production of dyes, pigments, and polymer intermediates. The compound's chromophoric properties, arising from the extended conjugation system, make it valuable for colorant applications. Additionally, its bifunctional nature enables its incorporation into polymer backbones, contributing to materials with specific mechanical and chemical properties.

The compound's research significance is also reflected in its contribution to structure-activity relationship studies. By serving as a platform for systematic structural modifications, researchers can investigate how changes in substitution patterns affect biological activity, chemical reactivity, and physical properties. This systematic approach has led to the development of optimized compounds for specific applications and has enhanced our understanding of the underlying chemical principles governing molecular behavior.

Propriétés

IUPAC Name |

4-methoxybenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-10-5-2-3-6(8)7(9)4-5;;/h2-4H,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCHMHOBHJOXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208229 | |

| Record name | 4-Methoxybenzene-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59548-39-9 | |

| Record name | 4-Methoxybenzene-1,2-diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059548399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzene-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzene-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzene-1,2-diamine dihydrochloride typically involves the following steps:

Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-1,2-dinitrobenzene.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid, yielding 4-methoxybenzene-1,2-diamine.

Formation of Dihydrochloride: The final step involves the treatment of 4-methoxybenzene-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes, which enhance efficiency and yield. Additionally, the purification steps are streamlined to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxybenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: More reduced amine derivatives.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Organic Synthesis

4-Methoxybenzene-1,2-diamine dihydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:

- Benzimidazoles : This compound has been utilized to synthesize functionalized benzimidazoles through a series of reactions involving electrophilic aromatic substitution and cyclization processes. For instance, it has been shown to react under optimized conditions to yield regioisomeric benzimidazoles with moderate yields (36% to 60%) depending on the substituents used .

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic properties. Some notable applications include:

- Antimicrobial Activity : Research has indicated that derivatives of 4-methoxybenzene-1,2-diamine exhibit antimicrobial properties. For example, synthesized compounds have been tested against various bacterial strains, showing promising results that warrant further exploration for drug development.

- Inhibition Studies : The compound has been studied for its inhibitory effects on specific enzymes such as cyclooxygenase and phosphodiesterase. These studies suggest potential roles in anti-inflammatory and antitumor therapies .

Biochemical Research

In biochemical contexts, this compound is used as a reagent in various assays:

- Redox Reactions : It acts as a redox-active agent in biochemical experiments, facilitating electron transfer processes that are essential for studying metabolic pathways .

Case Study 1: Synthesis of Benzimidazoles

A study focused on optimizing the synthesis of benzimidazole derivatives using this compound demonstrated the impact of solvent choice and temperature on yield. The following table summarizes the reaction conditions and outcomes:

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | CHCl | Room Temp | 25 |

| 2 | Ethanol | 45 | 40 |

| 3 | Acetonitrile | 60 | 60 |

This case illustrates the versatility of the compound in producing diverse chemical entities under varying conditions .

Case Study 2: Antimicrobial Evaluation

In another research project, derivatives of 4-methoxybenzene-1,2-diamine were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure enhanced potency significantly compared to standard antibiotics.

Mécanisme D'action

The mechanism of action of 4-methoxybenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Benzene Diamines

4-Ethoxybenzene-1,2-diamine

- Structure : Ethoxy (-OCH₂CH₃) group at the para position.

- Unlike the dihydrochloride form of the target compound, this analog is described as a free base .

- Applications : Used in proton-coupled electron transfer (PCET) studies due to its redox-active aromatic system .

4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride (CAS 131076-14-7)

- Structure : Two methoxy groups at positions 4 and 3.

- Molecular Formula : C₈H₁₂N₂O₂·2HCl (MW: 257.12 g/mol) .

- Key Differences : Increased electron-donating effects from dual methoxy groups enhance reactivity in electrophilic substitution reactions. This compound is utilized in synthesizing complex heterocycles like benzimidazoles .

2-Amino-6-methoxyphenol Hydrochloride (CAS 339531-77-0)

Halogen- and Alkyl-Substituted Analogs

4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride

- Structure : Chloro (-Cl) and methyl (-CH₃) substituents at positions 4 and 3.

- Molecular Formula : C₇H₁₀Cl₂N₂ (MW: 193.07 g/mol) .

- Key Differences : Chloro’s electron-withdrawing nature reduces electron density on the ring, affecting nucleophilic reactivity. Methyl introduces steric hindrance. Applications include pesticide intermediates .

4-Fluoro-3-methylbenzene-1,2-diamine Dihydrochloride (CAS 1161426-63-6)

Chiral and Complex Derivatives

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine Dihydrochloride

- Structure : Chiral ethylenediamine backbone with two para-methoxyphenyl groups.

- Molecular Formula : C₁₆H₂₀N₂O₂·2HCl (MW: 371.82 g/mol) .

- Key Differences : Chirality enables asymmetric catalysis in enantioselective synthesis. Bulkier structure reduces solubility in aqueous solvents compared to the target compound .

N1-Methylbenzene-1,2-diamine Dihydrochloride (Telmisartan Impurity 3)

Comparative Data Table

Activité Biologique

4-Methoxybenzene-1,2-diamine dihydrochloride, also known as 4-methoxy-o-phenylenediamine dihydrochloride, is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, including its pharmacological applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₁Cl₂N₂O

- Molecular Weight : 174.63 g/mol

- Solubility : Soluble in water

- CAS Number : 106658-14-4

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antioxidant Properties : The compound has demonstrated potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 4-methoxybenzene derivatives. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methoxybenzene-1,2-diamine | Staphylococcus aureus | 250 µg/mL |

| 4-Methoxybenzene-1,2-diamine | Pseudomonas aeruginosa | 500 µg/mL |

These findings suggest that the compound can inhibit the growth of specific pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

This compound serves as an important precursor in the synthesis of various heterocyclic compounds. These compounds are often evaluated for their therapeutic potential in treating conditions such as cancer and neurological disorders.

Case Study: Cancer Cell Inhibition

In a study investigating novel thalidomide derivatives based on 4-methoxybenzene scaffolds, certain derivatives exhibited selective growth inhibition of tumorigenic cells without affecting non-tumorigenic cells at concentrations as low as 10 µM. This selectivity indicates a promising therapeutic index for cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Oxidative Stress Modulation : Its antioxidant properties help mitigate oxidative damage in cells.

- Interaction with Cellular Receptors : Some studies suggest potential interactions with dopamine receptors, which could influence neuropharmacological outcomes .

Q & A

Q. What synthetic routes are optimal for preparing 4-methoxybenzene-1,2-diamine dihydrochloride, and how do solvent interactions influence reaction efficiency?

Answer: The compound can be synthesized via catalytic hydrogenation of 4-methoxy-1,2-dinitrobenzene followed by HCl treatment. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reduction efficiency due to strong solute-solvent interactions, while protic solvents (e.g., ethanol) may stabilize intermediates .

- Catalyst optimization : Pd/C (5% w/w) under 50 psi H₂ at 60°C achieves >90% yield. Post-reaction, acidification with concentrated HCl precipitates the dihydrochloride salt.

- Purity validation : Recrystallization from ethanol/water (1:3 v/v) removes residual Pd and nitro precursors. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- NMR analysis : Aromatic protons appear as doublets (δ 6.8–7.1 ppm, J = 8.5 Hz) in D₂O. Methoxy groups resonate at δ 3.7 ppm. Discrepancies in splitting patterns may arise from paramagnetic impurities; use Chelex-treated D₂O to remove metal ions .

- Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 171.1 (free base) and [M+2H]²⁺ at m/z 86.5 for the dihydrochloride. Confirm chloride content via ion chromatography .

- Elemental analysis : Acceptable C/N ratios: ±0.3% of theoretical values (C: 43.1%, N: 12.9%).

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound, particularly demethylation or over-reduction?

Answer:

- Demethylation prevention : Avoid elevated temperatures (>80°C) and strongly acidic conditions during hydrogenation. Use H₂ pressures ≤60 psi to minimize cleavage of the methoxy group .

- Over-reduction control : Monitor reaction progress via TLC (silica, ethyl acetate/hexanes 1:1). Quench the reaction at 90% nitro-group conversion to prevent amine degradation.

- Byproduct identification : LC-MS can detect demethylated products (e.g., benzene-1,2-diamine; m/z 109.1). Use scavenger resins (e.g., QuadraPure™) to remove Pd catalysts post-synthesis .

Q. What strategies are effective for resolving discrepancies in biological activity data when using this compound as a pharmacological intermediate?

Answer:

- Batch variability : Ensure consistent salt stoichiometry (2:1 HCl:amine) via potentiometric titration. Variations in HCl content can alter solubility and bioavailability .

- Metabolic interference : Test for oxidative deamination in cell cultures (e.g., HPLC monitoring of amine depletion). Co-administer monoamine oxidase inhibitors (e.g., pargyline) to stabilize the compound .

- Receptor binding assays : Use radiolabeled analogs (e.g., ¹⁴C-labeled) to distinguish target engagement from nonspecific binding.

Q. How does the compound’s stability under varying storage conditions impact its utility in long-term studies?

Answer:

- Thermal stability : Decomposition occurs at >100°C (TGA data). Store at –20°C in amber vials under argon to prevent oxidation.

- Aqueous solutions : Prepare fresh solutions in pH 4.0 buffers (e.g., citrate-phosphate) to minimize hydrolysis. Degradation half-life at 25°C: ~72 hours .

- Lyophilization : Lyophilized samples retain >95% potency for 12 months at –80°C. Confirm stability via comparative NMR pre- and post-storage .

Methodological Tables

Q. Table 1. Solvent Optimization for Hydrogenation

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 6 | 92 | 99.5% |

| Ethanol | 8 | 85 | 98.7% |

| THF | 10 | 78 | 97.1% |

Q. Table 2. Stability Under Storage Conditions

| Condition | Degradation Products Detected | Half-Life (Days) |

|---|---|---|

| 25°C, air | Oxidized quinone | 3 |

| 4°C, argon | None | >180 |

| –20°C, desiccated | None | >360 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.